EPR Hyperfine Coupling Distinguishes Ubisemiquinone Q-10 from Shorter-Chain Semiquinone Analogs
EPR and ENDOR spectroscopic comparison of ubisemiquinone radical anions derived from CoQ₁₀ (10 isoprene units) versus CoQ₆ (6 isoprene units), Q₂ (saturated decyl chain), and Q₀ (no isoprene units) revealed that the hyperfine splitting constants of methyl and methoxy protons in the quinone ring are equivalent across all analogs, but the temperature dependence of β-proton hfsc differs between Q₂ and the longer-chain Q₆/Q₁₀ species [1]. TRIPLE induced EPR spectra specifically identified primary and secondary radicals of Q₁₀, enabling spectroscopic discrimination of ubisemiquinone Q₁₀ from structurally similar semiquinones [2].
| Evidence Dimension | Temperature dependence of β-proton hyperfine splitting constants (hfsc) and side-chain folding behavior |
|---|---|
| Target Compound Data | Ubisemiquinone Q₁₀: complete side-chain folding; small hfsc detected for terminal protons due to side chain contact with quinone ring |
| Comparator Or Baseline | Ubisemiquinone Q₂ (decylubisemiquinone): different temperature dependence of β-proton hfsc; reduced folding due to saturated shorter side chain |
| Quantified Difference | Temperature dependence profile of β-proton hfsc differs between Q₂ and Q₆/Q₁₀; PM3 MO calculations show Q₇ side chain folding brings terminal end into contact with quinone ring |
| Conditions | EPR/ENDOR/TRIPLE resonance spectroscopy in various solvents; semiempirical PM3 molecular orbital calculations |
Why This Matters
For researchers requiring unequivocal identification of the CoQ₁₀-derived semiquinone radical among homologous ubisemiquinone species, the distinct temperature-dependent EPR signatures of Q₁₀ versus shorter-chain analogs provide analytical differentiation that cannot be obtained using ubiquinone or ubiquinol.
- [1] Joela H, Kasa S, Lehtovuori P, Bech M. EPR, ENDOR and TRIPLE resonance and MO studies on ubiquinones (Q-n): comparison of radical anions and cations of coenzymes Q-10 and Q-6 with the model compounds Q-2 and Q-0. Acta Chem Scand. 1997; 51(2): 233-241. PMID: 9060168. View Source
- [2] Joela H, Kasa S, Lehtovuori P, Bech M. EPR, ENDOR and TRIPLE resonance and MO studies on ubiquinones (Q-n): comparison of radical anions and cations of coenzymes Q-10 and Q-6 with the model compounds Q-2 and Q-0. Acta Chem Scand. 1997; 51(2): 233-241. PMID: 9060168. View Source
